9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
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Overview
Description
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines.
Preparation Methods
The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves a multi-step process:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to yield 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.
Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2-one-5-glycol ketal.
Reduction and De-ketalation: Finally, the ketal is reduced and de-ketalated under acidic conditions to produce this compound.
Chemical Reactions Analysis
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs like Tolvaptan, which is used to treat hyponatremia associated with heart failure and liver cirrhosis.
Biological Studies: The compound is used in the study of vasopressin V2 receptor antagonists, which are crucial in understanding water retention and kidney function.
Industrial Applications: It is employed in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with molecular targets such as the vasopressin V2 receptor. By acting as an antagonist, it inhibits the receptor’s activity, leading to increased excretion of water without electrolyte loss. This mechanism is particularly useful in treating conditions like hyponatremia .
Comparison with Similar Compounds
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other benzazepine derivatives such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: This compound is structurally similar but lacks the methyl group at the 7th position.
Tolvaptan: A well-known vasopressin V2 receptor antagonist, which is synthesized using this compound as an intermediate.
These comparisons highlight the unique structural features and applications of this compound in medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C11H12ClNO |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
9-chloro-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
InChI Key |
DKHWKKZBHIBURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NCCCC2=O |
Origin of Product |
United States |
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